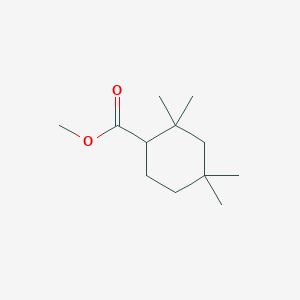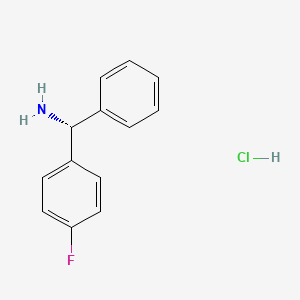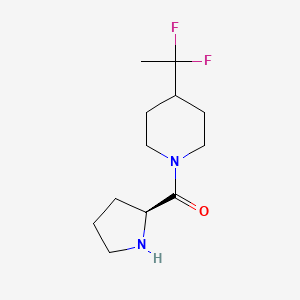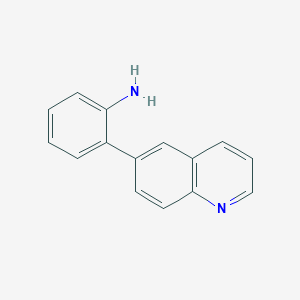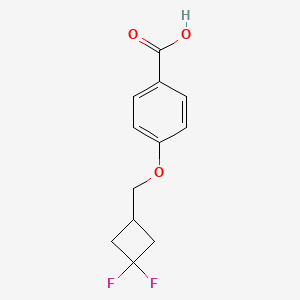
4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol is an organic compound with a complex structure that includes a hydroxycyclohexyl group, a methyl group, and an amino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol typically involves multiple steps. One common method includes the following steps:
Formation of the Hydroxycyclohexyl Group: This step involves the hydroxylation of cyclohexane to form 1-hydroxycyclohexane.
Attachment of the Hydroxycyclohexyl Group to the Phenol Ring: This can be achieved through a Friedel-Crafts alkylation reaction, where the hydroxycyclohexyl group is attached to the phenol ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and hydroxycyclohexyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3) and an appropriate electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Applications De Recherche Scientifique
4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol involves its interaction with specific molecular targets. The hydroxycyclohexyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The phenol ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((1-Hydroxycyclohexyl)methyl)amino)methylbenzonitrile
- 4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylbenzoic acid
Uniqueness
4-(((1-Hydroxycyclohexyl)methyl)amino)-3-methylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
4-[(1-hydroxycyclohexyl)methylamino]-3-methylphenol |
InChI |
InChI=1S/C14H21NO2/c1-11-9-12(16)5-6-13(11)15-10-14(17)7-3-2-4-8-14/h5-6,9,15-17H,2-4,7-8,10H2,1H3 |
Clé InChI |
KADBTNIZEDIIAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)NCC2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


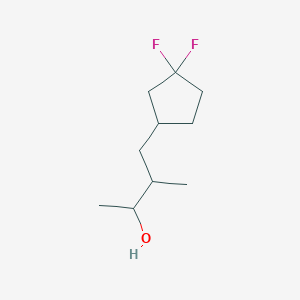
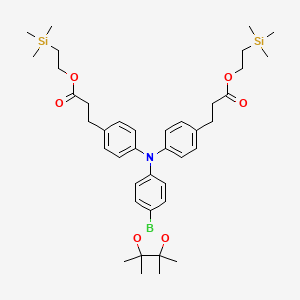
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
